molecular formula C14H11NO5 B11717300 2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate

2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate

Cat. No.: B11717300
M. Wt: 273.24 g/mol
InChI Key: VFWGIUSPYFUYQF-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate is a chemical compound known for its unique structure and reactivity. It is often used in various scientific research applications due to its ability to participate in click chemistry reactions, particularly those involving azide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate typically involves the reaction of 3-(prop-2-yn-1-yloxy)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert atmosphere at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate is widely used in scientific research due to its versatility:

    Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Medicine: Utilized in drug development for the synthesis of potential therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its reactive NHS ester and alkyne groups. The NHS ester reacts with nucleophiles, forming stable amide or thioester bonds. The alkyne group participates in click chemistry reactions, forming triazoles. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate: Similar structure but with an acetate group instead of a benzoate group.

    2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate: Contains additional ethoxy groups.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate is unique due to its specific combination of an NHS ester and an alkyne group, making it highly reactive and versatile for various applications in click chemistry and bioconjugation.

Biological Activity

2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, with its unique structural features, has been investigated for various therapeutic applications.

  • Molecular Formula : C₁₂H₁₅NO₆
  • Molecular Weight : 269.25 g/mol
  • CAS Number : 2512228-06-5
  • Storage Conditions : Store in an inert atmosphere at -20°C.

Structural Characteristics

The compound contains a pyrrolidine ring and a benzoate moiety, which are critical for its biological activity. The presence of the prop-2-yn-1-yloxy group enhances its lipophilicity and may influence its interaction with biological targets.

Anticonvulsant and Antinociceptive Properties

Recent studies have highlighted the anticonvulsant and antinociceptive properties of derivatives related to this compound. For instance, a hybrid pyrrolidine derivative demonstrated significant protective activity in various mouse models, including:

Test ModelED50 (mg/kg)
Maximal Electroshock23.7
Pentylenetetrazole59.4
6 Hz Seizures22.4

These findings suggest that the compound may act through multiple mechanisms, potentially involving the inhibition of sodium/calcium currents and antagonism of TRPV1 receptors .

In Vitro Studies

In vitro assays have indicated that compounds similar to this compound exhibit significant antioxidant and antimicrobial activities. For example, compounds evaluated using DPPH radical scavenging assays showed promising results, indicating their potential as therapeutic agents against oxidative stress-related conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolidine and benzoate portions can significantly impact the biological efficacy of these compounds. For instance, variations in substituents on the benzoate moiety have been shown to enhance or diminish activity against specific biological targets .

Case Studies

  • Anticonvulsant Activity : A study published in July 2020 demonstrated that certain derivatives exhibited potent anticonvulsant effects in animal models. The lead compound showed a favorable profile for further development in treating epilepsy and neuropathic pain .
  • Anti-inflammatory Effects : Another investigation focused on related compounds revealed their ability to inhibit inflammatory markers such as COX-2 and IL-1β significantly. This suggests potential applications in managing inflammatory diseases .

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxybenzoate

InChI

InChI=1S/C14H11NO5/c1-2-8-19-11-5-3-4-10(9-11)14(18)20-15-12(16)6-7-13(15)17/h1,3-5,9H,6-8H2

InChI Key

VFWGIUSPYFUYQF-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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